molecular formula C11H23N B1295168 N-Cyclodecylmethylamine CAS No. 80789-66-8

N-Cyclodecylmethylamine

Cat. No. B1295168
CAS RN: 80789-66-8
M. Wt: 169.31 g/mol
InChI Key: BOYGZZJDNIMQTC-UHFFFAOYSA-N
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Description

N-Cyclodecylmethylamine is a type of cycloalkylamine, a class of compounds characterized by the presence of an amine group attached to a cycloalkane ring. While the provided papers do not directly discuss N-Cyclodecylmethylamine, they do provide insights into the chemistry of related cycloalkylamines, which can be used to infer some aspects of N-Cyclodecylmethylamine's properties and reactivity.

Synthesis Analysis

The synthesis of cycloalkylamines can be complex, depending on the structure of the desired compound. For example, the paper on the palladium-catalyzed N-arylation of cyclopropylamines describes a method to introduce aryl groups into cyclopropylamines using palladium pre-catalysts . Although this paper focuses on cyclopropylamines, similar palladium-catalyzed reactions could potentially be applied to synthesize N-arylated N-Cyclodecylmethylamines.

Molecular Structure Analysis

The molecular structure of cycloalkylamines is crucial in determining their reactivity and physical properties. The paper on the crystal and molecular structure of an N-arylcyclohexylamine derivative provides detailed information on the molecular geometry, including bond lengths and angles, which are essential for understanding the three-dimensional arrangement of atoms within the molecule . This information can be extrapolated to predict the molecular structure of N-Cyclodecylmethylamine.

Chemical Reactions Analysis

Cycloalkylamines can undergo various chemical reactions, including radical ring-opening reactions as described in the paper on the autocatalytic radical ring opening of N-cyclopropyl-N-phenylamines . Although the paper discusses a different compound, the mechanism of radical ring-opening could be relevant to the reactivity of N-Cyclodecylmethylamine under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cycloalkylamines are influenced by their molecular structure. For instance, the paper on cyclohexylamine as an organocatalyst for the synthesis of 2-amino-4H-chromene derivatives highlights the use of cyclohexylamine as a catalyst, suggesting that cycloalkylamines can have basic properties and can participate in multicomponent reactions . These properties might also be expected for N-Cyclodecylmethylamine.

Scientific Research Applications

Cyclodextrin-Based Drug Delivery Systems

Cyclodextrins, including N-Cyclodecylmethylamine derivatives, are important in the field of drug delivery systems. These macrocyclic hosts, known for their water solubility, non-toxicity, and functionalization ease, are extensively used in pharmaceutical applications. They enhance the bioavailability of drugs and offer new capabilities in drug delivery, especially for nucleic acids (Zhou & Ritter, 2010). Additionally, cyclodextrins are involved in various applications including in medicine, food, cosmetics, catalysis, chromatography, biotechnology, nanotechnology, and the textile industry (Crini et al., 2018).

Evolution of Cyclodextrin Nanosponges

Cyclodextrin-based nanosponges (CD-NSs) are a novel area of research, evolving over generations. These 3D network polymers are mainly used in pharmaceutical applications as drug delivery systems. Their evolution includes plain nanosponges, modified nanosponges with specific properties, stimuli-responsive CD polymers, and molecularly imprinted CD polymers (MIPs) for specific molecule targeting (Caldera et al., 2017).

Safety And Hazards

Safety data sheets indicate that N-Cyclodecylmethylamine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-methylcyclodecanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-12-11-9-7-5-3-2-4-6-8-10-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYGZZJDNIMQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230635
Record name N-Cyclodecylmethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclodecylmethylamine

CAS RN

80789-66-8
Record name N-Methylcyclodecanamine
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Record name N-Cyclodecylmethylamine
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Record name 80789-66-8
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Record name N-Cyclodecylmethylamine
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Record name N-cyclodecylmethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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